1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine

Overview

Description

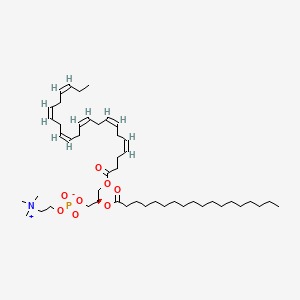

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine is a type of chemical entity and a subclass of diacylglycerophosphocholine . It is a phospholipid with saturated and unsaturated fatty acids linked to a phosphate head via glycerol . The acyl chain docosahexaenoic acid (DHA) consists of 22 carbons and six double bonds .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The molecule consists of stearic acid and docosahexaenoic acid (DHA) at the sn-1 and sn-2 positions, respectively .Molecular Structure Analysis

The molecular formula of this compound is C48H84NO8P . It has an average mass of 834.156 Da and a monoisotopic mass of 833.593445 Da .Physical and Chemical Properties Analysis

This compound has several physical and chemical properties. It has 9 H bond acceptors and 1 H bond donor . It also has 42 freely rotating bonds . The ACD/LogP value is 11.56, and the ACD/LogD (pH 5.5) is 9.85 . The polar surface area is 121 Ų .Scientific Research Applications

Lipid Phase Separation and Membrane Studies

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine (SDPC) plays a significant role in the study of lipid phase separation and membrane properties. Research has shown that lipid mixtures containing SDPC can undergo phase separation into distinct phases, which is crucial in understanding membrane dynamics and structure. For instance, Dumaual, Jenski, and Stillwell (2000) observed phase separation in lipid mixtures containing SDPC using techniques like differential scanning calorimetry and epifluorescence microscopy. This work contributes to understanding how docosahexaenoic acid, a component of SDPC, participates in membrane phase separations (Dumaual, Jenski, & Stillwell, 2000).

Impact on Membrane Elastic Stress

SDPC's influence on membrane structure and elasticity, particularly in relation to integral receptor proteins like rhodopsin, is another area of interest. Mihailescu and Gawrisch (2006) investigated the structural orientation of SDPC in bilayers, finding that the polyunsaturated docosahexaenoyl chain prefers to reside near the lipid-water interface. This uneven distribution may result in membrane elastic stress, impacting the function of membrane proteins (Mihailescu & Gawrisch, 2006).

Influence on Membrane Dimensions and Hydration

Binder and Gawrisch (2001) explored the impact of unsaturated lipid chains, like those in SDPC, on membrane dimensions and hydration. They used infrared linear dichroism and X-ray measurements to characterize SDPC membranes, noting significant differences in membrane thickness and hydration in response to temperature changes. This research aids in understanding the physical characteristics of membranes containing polyunsaturated lipids like SDPC (Binder & Gawrisch, 2001).

Role in Cancer Research

SDPC also has potential applications in cancer research. Zerouga, Stillwell, and Jenski (2002) synthesized a novel phosphatidylcholine containing SDPC and methotrexate, investigating its inhibitory activity on cell proliferation. This study demonstrates the feasibility of using SDPC in cancer chemotherapy and its potential for delivering therapeutic agents (Zerouga, Stillwell, & Jenski, 2002).

Dehydration and Membrane Expansion

In a study by Binder and Gawrisch (2001), SDPC was shown to undergo significant lateral expansion and vertical contraction in a new fluid lamellar phase upon dehydration. This unique response contrasts typical dehydration-induced changes in membrane dimensions and provides insights into the behavior of polyunsaturated phospholipids under varying hydration conditions (Binder & Gawrisch, 2001).

Mechanism of Action

Target of Action

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine, also known as UNII-CPA32HL3CX, primarily targets peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound exerts its effects by activating PPARγ . Activation of PPARγ leads to a cascade of events that ultimately result in anti-angiogenic effects . This means that the compound can inhibit the formation of new blood vessels, a process that is often upregulated in pathological conditions such as cancer .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathway alterations contribute to the compound’s overall anti-angiogenic effects .

Result of Action

The activation of PPARγ by this compound significantly reduces the proliferation, migration, and tube formation of human umbilical vein endothelial cells . These cellular effects contribute to the compound’s overall anti-angiogenic action .

Biochemical Analysis

Biochemical Properties

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine exerts anti-angiogenesis effects through the activation of PPARγ . It significantly declines the proliferation, migration, and tube formation of human umbilical vein endothelial cells . This compound has the potential for anti-tumor angiogenesis research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, it significantly reduces the proliferation, migration, and tube formation of human umbilical vein endothelial cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of PPARγ .

Temporal Effects in Laboratory Settings

It is known that this compound has a significant impact on cellular function over time .

Properties

IUPAC Name |

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,28,30,34,36,46H,6-7,9,11-13,15,17-19,21,23,26-27,29,31-33,35,37-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,30-28-,36-34-/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWXJDWBIIDPKS-TZUVPVEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99264-99-0 | |

| Record name | 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099264990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-STEAROYL-2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPA32HL3CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)